molecular formula C15H21BN2O4 B594449 N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-36-6

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B594449
M. Wt: 304.153
InChI Key: NRIFOFRAGQPPBY-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is also known as 4-Cyclopropylamino-3-nitrophenylboronic acid, pinacol ester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure was determined using X-ray diffraction analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not available in the search results, boronic acids and their derivatives are known to be involved in various chemical reactions, including the Suzuki-Miyaura reaction .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .
    • Methods of Application : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results or Outcomes : Boronic acid compounds are not only an important intermediate in organic synthesis, but also have a wide range of applications in pharmacy and biology .
  • Pharmaceutical Research

    • Summary of Application : Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
    • Methods of Application : In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
    • Results or Outcomes : Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
  • Drug Delivery Systems

    • Summary of Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Methods of Application : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc .
    • Results or Outcomes : They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Boron Neutron Capture Therapy

    • Summary of Application : Boronic acid pinacol esters play an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods of Application : The most famous reaction is the Suzuki–Miyaura reaction .
    • Results or Outcomes : Boric acids are active as anticancer , antibacterial , antiviral agents .
  • Synthesis of Drug Intermediates

    • Summary of Application : “N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can be used in the synthesis of drug intermediates .
    • Methods of Application : The synthesis involves the use of Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
    • Results or Outcomes : The result is the production of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
  • c-Met Kinase Inhibitor

    • Summary of Application : 1-Cyclopropyl-4-(pinacolylboronate)-pyrazole, a compound similar to “N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has the potential to be used in the treatment of cancer, acting as a c-Met kinase inhibitor .
    • Methods of Application : The compound can be used as a c-Met kinase inhibitor in cancer treatment .
    • Results or Outcomes : The outcomes of this application could potentially include improved cancer treatment outcomes .
  • Boron Neutron Capture Therapy

    • Summary of Application : Boronic acid pinacol esters play an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods of Application : The most famous reaction is the Suzuki–Miyaura reaction .
    • Results or Outcomes : Boric acids are active as anticancer , antibacterial , antiviral agents .
  • Synthesis of Drug Intermediates

    • Summary of Application : “N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can be used in the synthesis of drug intermediates .
    • Methods of Application : The synthesis involves the use of Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
    • Results or Outcomes : The result is the production of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
  • c-Met Kinase Inhibitor

    • Summary of Application : 1-Cyclopropyl-4-(pinacolylboronate)-pyrazole, a compound similar to “N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has the potential to be used in the treatment of cancer, acting as a c-Met kinase inhibitor .
    • Methods of Application : The compound can be used as a c-Met kinase inhibitor in cancer treatment .
    • Results or Outcomes : The outcomes of this application could potentially include improved cancer treatment outcomes .

properties

IUPAC Name

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIFOFRAGQPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675191
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1218791-36-6
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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